molecular formula C16H15FN2 B14306576 4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine CAS No. 111536-74-4

4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine

Cat. No.: B14306576
CAS No.: 111536-74-4
M. Wt: 254.30 g/mol
InChI Key: AZJXHBFVZOINMS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a fluorophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine typically involves the reaction of 4-fluoroaniline with 2-methyl-2,3-dihydro-1H-1,5-benzodiazepine-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological systems, particularly its binding to benzodiazepine receptors.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The fluorophenyl group may influence the binding affinity and selectivity of the compound for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine is unique due to the presence of the fluorophenyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This modification may result in differences in potency, duration of action, and side effect profile.

Properties

CAS No.

111536-74-4

Molecular Formula

C16H15FN2

Molecular Weight

254.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C16H15FN2/c1-11-10-16(12-6-8-13(17)9-7-12)19-15-5-3-2-4-14(15)18-11/h2-9,11,18H,10H2,1H3

InChI Key

AZJXHBFVZOINMS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)F

Origin of Product

United States

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